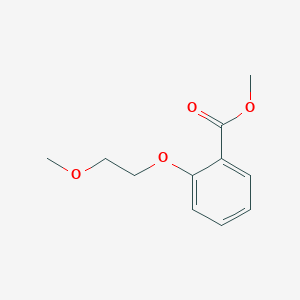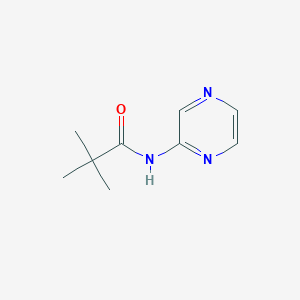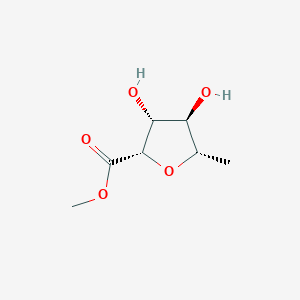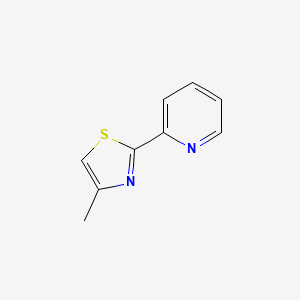
Methyl 2-(2-methoxyethoxy)benzoate
Overview
Description
Methyl 2-(2-methoxyethoxy)benzoate: is an organic compound with the molecular formula C11H14O4. It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol and the benzene ring is substituted with a 2-(2-methoxyethoxy) group. This compound is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
-
Synthesis from 2-(2-methoxyethoxy)benzoic acid
-
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
Reagents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Conditions: Typically carried out in acidic or neutral conditions
Products: Oxidation of the methoxyethoxy group can lead to the formation of carboxylic acids or aldehydes.
-
Reduction
Reagents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Conditions: Conducted in anhydrous solvents like ether or tetrahydrofuran (THF)
Products: Reduction of the ester group can yield the corresponding alcohol.
-
Substitution
Reagents: Halogens (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols)
Conditions: Varies depending on the nucleophile and the desired product
Products: Substitution reactions can introduce various functional groups onto the benzene ring.
Scientific Research Applications
Chemistry
Intermediate in Organic Synthesis: Methyl 2-(2-methoxyethoxy)benzoate is used as an intermediate in the synthesis of more complex organic molecules.
Biology
Biochemical Studies: This compound is used in studies involving enzyme interactions and metabolic pathways due to its structural similarity to naturally occurring esters.
Medicine
Pharmaceutical Research: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly those involving ester functionalities.
Industry
Mechanism of Action
The mechanism by which methyl 2-(2-methoxyethoxy)benzoate exerts its effects involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical reactions. The methoxyethoxy group can interact with enzymes and receptors, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
-
Methyl benzoate
Structure: Similar ester group but lacks the methoxyethoxy substitution
Properties: Less polar, lower boiling point
-
Ethyl 2-(2-methoxyethoxy)benzoate
Structure: Similar substitution pattern but with an ethyl ester group
Properties: Slightly higher boiling point, different solubility profile
-
Methyl 4-(2-methoxyethoxy)benzoate
Structure: Methoxyethoxy group at the para position
Properties: Different reactivity due to the position of the substituent
Uniqueness
Methyl 2-(2-methoxyethoxy)benzoate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring specific reactivity and solubility characteristics.
Properties
IUPAC Name |
methyl 2-(2-methoxyethoxy)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-13-7-8-15-10-6-4-3-5-9(10)11(12)14-2/h3-6H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWLJWMUARMTUHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC=CC=C1C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-cyanocyclohepta[B]pyrrol-2(1H)-one](/img/structure/B3240440.png)



![2-Isocyanatobicyclo[2.2.1]heptane](/img/structure/B3240493.png)


![7-Propylpyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B3240525.png)

![5,7-Bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B3240531.png)

![3-acetyl-10,11-dihydro-5H-dibenzo[c,g]chromen-8(9H)-one](/img/structure/B3240544.png)


